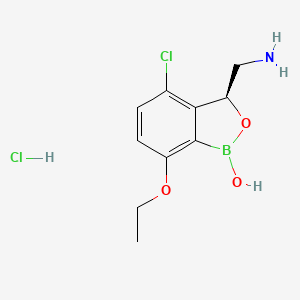

LeuRS-IN-1 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H14BCl2NO3 |

|---|---|

Molecular Weight |

277.94 g/mol |

IUPAC Name |

[(3S)-4-chloro-7-ethoxy-1-hydroxy-3H-2,1-benzoxaborol-3-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C10H13BClNO3.ClH/c1-2-15-7-4-3-6(12)9-8(5-13)16-11(14)10(7)9;/h3-4,8,14H,2,5,13H2,1H3;1H/t8-;/m1./s1 |

InChI Key |

RNWXGTCHQYEZGU-DDWIOCJRSA-N |

Isomeric SMILES |

B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCC)O.Cl |

Canonical SMILES |

B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCC)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of LeuRS-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of LeuRS-IN-1 hydrochloride, a potent inhibitor of Mycobacterium tuberculosis (M.tb) leucyl-tRNA synthetase (LeuRS). This document details the mechanism of action, experimental protocols for key biological assays, and a summary of its potent anti-tubercular activity. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, microbiology, and drug development, particularly those focused on novel anti-infective agents.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis presents a significant global health challenge, necessitating the discovery of novel therapeutic agents with new mechanisms of action.[1][2] Aminoacyl-tRNA synthetases (aaRSs), essential enzymes for protein synthesis, have emerged as attractive targets for the development of new antibiotics.[1][2] Leucyl-tRNA synthetase (LeuRS), in particular, plays a critical role in the ligation of leucine to its cognate tRNA, a vital step in protein translation.[1][3]

This compound belongs to a class of 3-aminomethyl 4-halogen benzoxaboroles, which were identified as potent inhibitors of M.tb LeuRS.[4][5] These compounds employ an oxaborole tRNA-trapping (OBORT) mechanism, forming a stable adduct with the terminal adenosine of tRNALeu within the editing site of the enzyme, thereby inhibiting protein synthesis.[1][2][3] This guide will delve into the scientific journey of this compound, from its conceptualization to its preclinical validation.

Discovery and Mechanism of Action

The discovery of this compound was the result of a targeted effort to develop novel anti-tubercular agents that inhibit protein synthesis.[1] The initial screening of a library of benzoxaboroles, known for their antifungal activity, led to the identification of compounds with promising activity against M. tuberculosis.[1][3]

Leucyl-tRNA Synthetase and the mTORC1 Signaling Pathway

Leucyl-tRNA synthetase (LeuRS) not only functions in protein synthesis but also acts as an intracellular leucine sensor for the mTORC1 signaling pathway.[6][7] In the presence of leucine, LeuRS binds to RagD GTPase, leading to the activation of mTORC1, a master regulator of cell growth and proliferation.[6][7] By inhibiting LeuRS, compounds like LeuRS-IN-1 can disrupt this critical signaling pathway, in addition to halting protein synthesis.

Figure 1: LeuRS-IN-1 Inhibition of the mTORC1 Signaling Pathway.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following is a generalized synthetic scheme based on reported procedures for analogous compounds.[5][6]

Figure 2: Generalized Synthetic Workflow for this compound.

Detailed Synthetic Protocol

A detailed, step-by-step protocol for the synthesis of the core 3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1][2]oxaborol-1(3H)-ol structure is outlined in the patent literature.[5] The final hydrochloride salt formation can be achieved by treating the free base with a solution of hydrogen chloride in a suitable solvent like diethyl ether or methanol.[8][9][10]

Biological Evaluation

The biological activity of this compound has been characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs.

Table 1: In Vitro Activity of this compound

| Target/Assay | IC50 (µM) | EC50 (µM) | Kd (µM) | MIC (µg/mL) | Reference |

| M.tb LeuRS | 0.06 | 0.075 | [11][12] | ||

| Human Cytoplasmic LeuRS | 38.8 | [11][12] | |||

| HepG2 Protein Synthesis | 19.6 | [11][12] | |||

| M.tb H37Rv | 0.02 | [11] | |||

| HepG2 Cell Toxicity | 65.8 | [11] |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis

| Mouse Model | Dosage | Dosing Schedule | Outcome | Reference |

| Acute TB | 100 mg/kg | Orally, daily for 14 days | Reduced lung CFU value | [11] |

| Chronic TB | 33 mg/kg | Orally, 5 days a week for 4 weeks | Reduced lung and spleen CFU values | [11] |

Experimental Protocols

This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of M.tb LeuRS by 50% (IC50).

-

Reagents and Materials:

-

Recombinant M.tb LeuRS enzyme

-

tRNALeu

-

L-[3H]-leucine

-

ATP

-

Inhibitor compound (this compound)

-

Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the M.tb LeuRS enzyme, tRNALeu, and L-[3H]-leucine in the reaction buffer.

-

Add varying concentrations of this compound to the reaction mixture and incubate for a defined period (e.g., 20 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the aminoacylation reaction by adding ATP.

-

After a set time (e.g., 7-10 minutes), stop the reaction by adding cold TCA to precipitate the macromolecules (including the charged tRNA).

-

Filter the mixture through glass fiber filters to capture the precipitated, radiolabeled tRNA.

-

Wash the filters with cold TCA to remove unincorporated L-[3H]-leucine.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

This assay determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of M. tuberculosis.

-

Reagents and Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound

-

96-well microplates

-

Resazurin-based indicator (e.g., AlamarBlue)

-

Plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in the 96-well microplates.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for a specified period (e.g., 7-14 days).

-

Add the resazurin-based indicator to each well and incubate for an additional 24 hours.

-

Determine the MIC as the lowest concentration of the compound that prevents a color change of the indicator (indicating inhibition of bacterial growth).[1]

-

This assay measures the effect of the compound on protein synthesis in a human cell line (HepG2) to assess potential off-target effects.

-

Reagents and Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

L-[3H]-leucine

-

This compound

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH)

-

Scintillation counter

-

-

Procedure:

-

Seed HepG2 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a defined period (e.g., 24-48 hours).

-

Pulse the cells with L-[3H]-leucine for a short period (e.g., 1-2 hours) to allow for its incorporation into newly synthesized proteins.

-

Wash the cells to remove unincorporated radiolabel.

-

Lyse the cells and precipitate the proteins using cold TCA.

-

Wash the protein pellet with TCA.

-

Dissolve the protein pellet in NaOH.

-

Measure the radioactivity of the dissolved protein using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition and determine the EC50 value.

-

Conclusion

This compound represents a promising class of anti-tubercular agents with a novel mechanism of action. Its potent and selective inhibition of M.tb LeuRS, coupled with its efficacy in preclinical models of tuberculosis, highlights its potential as a lead compound for the development of new treatments for this devastating disease. The detailed experimental protocols and compiled data in this guide are intended to facilitate further research and development in this critical area of infectious disease. Further optimization of this scaffold could lead to the development of a clinical candidate with an improved therapeutic index.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Application of the [3H]Leucine Incorporation Technique for Quantification of Bacterial Secondary Production Associated with Decaying Wetland Plant Litter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of LeuRS-IN-1 Hydrochloride on Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) poses a significant threat to global health, necessitating the discovery of novel therapeutics with unexploited mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs) represent a clinically validated class of targets for antimicrobial agents. This technical guide provides an in-depth analysis of LeuRS-IN-1 hydrochloride, a potent and selective inhibitor of M.tb Leucyl-tRNA synthetase (LeuRS). LeuRS-IN-1 belongs to the benzoxaborole class of compounds and exerts its bactericidal effect through a unique mechanism known as Oxaborole tRNA Trapping (OBORT).[1][2] By forming a stable adduct with tRNALeu in the enzyme's editing site, it effectively halts protein synthesis.[1] This document details the core mechanism, presents a comprehensive quantitative profile, outlines key experimental methodologies for its evaluation, and provides visual workflows to guide future research and development in this promising area.

Introduction

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide. The lengthy treatment regimens and the increasing prevalence of drug-resistant strains underscore the urgent need for new anti-tubercular drugs that act on novel targets.[3][4] Protein synthesis is an essential cellular process, and its constituent enzymes are attractive targets for antibiotic development.[1][5]

The aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that catalyze the attachment of amino acids to their cognate tRNAs, the first step in protein synthesis.[6] Their essentiality and the existence of structural differences between prokaryotic and eukaryotic orthologs make them ideal targets for selective antimicrobial agents.[1] Leucyl-tRNA synthetase (LeuRS), a class I aaRS, is responsible for charging tRNA with leucine. It possesses both a synthetic (aminoacylation) site and an editing (proofreading) site to ensure the fidelity of translation, making it a validated target for the development of new antimicrobials.[1][7]

This compound: An Overview

This compound is a potent, orally bioavailable small molecule inhibitor belonging to the 3-aminomethyl 4-halogen benzoxaborole chemical class.[8][9] It was identified as a highly effective agent against M. tuberculosis through targeted screening campaigns.[2] A key feature of this compound is its high selectivity for the mycobacterial LeuRS over the human cytoplasmic counterpart, which is a critical attribute for minimizing host toxicity.[8]

Core Mechanism of Action: Oxaborole tRNA Trapping (OBORT)

The primary mechanism of action for LeuRS-IN-1 and other benzoxaboroles is the Oxaborole tRNA Trapping (OBORT) mechanism.[1][2][10] This sophisticated inhibitory strategy exploits the dual functions of the LeuRS enzyme.

-

Enzyme Target: Leucyl-tRNA synthetase (LeuRS) possesses two key active sites: a synthetic site for aminoacylation and an editing site for proofreading and hydrolyzing mischarged tRNAs.[6]

-

Adduct Formation: The boron atom within the oxaborole ring of LeuRS-IN-1 acts as a Lewis acid.[10] Inside the LeuRS editing site, it forms a reversible, covalent bond with the 2'- and 3'-hydroxyl groups of the ribose on the terminal adenosine (A76) of an uncharged tRNALeu molecule.[1][6]

-

Trapping and Inhibition: This creates a stable LeuRS-IN-1-tRNALeu adduct that becomes trapped in the editing site.[1][2] This trapping prevents the catalytic cycle of the enzyme, blocking the leucylation of tRNALeu at the synthetic site and effectively shutting down protein synthesis, which ultimately leads to bacterial cell death.[2]

Quantitative Pharmacological Profile

The efficacy and selectivity of this compound have been quantified through a series of in vitro and in vivo studies. The data below is compiled from key literature and commercial datasheets.

Table 1: In Vitro Potency and Selectivity of this compound [8]

| Parameter | Target/System | Value | Selectivity (Human/M.tb) |

| IC50 | M. tuberculosis LeuRS | 0.06 µM | >640-fold |

| IC50 | Human cytoplasmic LeuRS | 38.8 µM | |

| Kd | M. tuberculosis LeuRS | 0.075 µM | |

| EC50 | HepG2 Protein Synthesis | 19.6 µM | |

| EC50 | HepG2 Cell Toxicity (48h) | 65.8 µM |

Table 2: Antimycobacterial Activity of this compound

| Parameter | M. tuberculosis Strain | Value (µg/mL) | Value (µM) |

| MIC | H37Rv | 0.02[8] | ~0.07 |

| MIC | Erdman | 0.127[1] | ~0.46 |

Table 3: In Vivo Efficacy of this compound in Murine TB Models [8]

| Model Type | Mouse Strain | Dosage | Duration | Outcome |

| Acute | C57BL/6 GKO IFN-γ | 100 mg/kg, oral, daily | 14 days | Reduced lung CFU |

| Chronic | BALB/c | 33 mg/kg, oral, 5 days/week | 4 weeks | Reduced lung and spleen CFU |

Experimental Methodologies

The characterization of LeuRS-IN-1 relies on a standardized set of biochemical and microbiological assays. Detailed protocols for these key experiments are provided below.

LeuRS Enzyme Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.[11]

-

Principle: The activity of LeuRS is measured by quantifying the attachment of a radiolabeled amino acid (L-leucine) to its cognate tRNA.

-

Materials: Purified M.tb LeuRS enzyme, bulk tRNA from E. coli, 14C-labeled L-leucine, ATP, reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT), inhibitor stock solution (in DMSO), trichloroacetic acid (TCA), glass fiber filters, scintillation fluid.

-

Protocol:

-

Prepare reaction mixtures containing buffer, tRNA, 14C-L-leucine, and varying concentrations of LeuRS-IN-1.

-

Pre-incubate the mixtures for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the aminoacylation reaction by adding a solution of ATP.

-

Incubate for a defined period (e.g., 7 minutes) at 37°C.

-

Stop the reaction by spotting the mixture onto glass fiber filters and precipitating the tRNA and attached radiolabeled leucine with cold 5% TCA.

-

Wash the filters with TCA and ethanol to remove unincorporated 14C-L-leucine.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic nonlinear regression model.

-

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

-

Principle: M. tuberculosis is cultured in liquid or on solid media containing serial dilutions of the inhibitor to find the lowest concentration that inhibits growth.[13]

-

Materials: M. tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) or 7H10/7H11 agar, 96-well microtiter plates, inhibitor stock solution.[14][15]

-

Broth Microdilution Protocol:

-

Grow M.tb H37Rv to mid-log phase in 7H9 broth.[16]

-

Prepare two-fold serial dilutions of LeuRS-IN-1 in a 96-well plate using 7H9 broth.

-

Adjust the bacterial culture to a standardized inoculum (e.g., ~5x105 CFU/mL) and add it to each well.[12] Include a no-drug growth control and a sterile control.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

Determine the MIC as the lowest drug concentration in which no visible turbidity is observed.[17] Growth can also be assessed using colorimetric reagents like AlamarBlue or by measuring luminescence with reagents like BacTiter-Glo.[16]

-

Intracellular Efficacy in Macrophage Models

This assay assesses the ability of a compound to kill M.tb residing within host immune cells.[18]

-

Principle: A macrophage cell line is infected with M.tb, treated with the compound, and the intracellular bacterial viability is determined by lysing the host cells and plating for colony-forming units (CFU).[19]

-

Materials: Human monocytic cell line (e.g., THP-1 or MonoMac-6), culture medium (e.g., RPMI), M.tb H37Rv, inhibitor, sterile water or Triton X-100 for lysis, 7H11 agar plates.[18][20]

-

Protocol:

-

Culture macrophages in a 24-well plate (e.g., 2x105 cells/well) for 24 hours.[18]

-

Infect the adherent macrophage monolayer with M.tb H37Rv at a specific multiplicity of infection (MOI), for instance, 10:1, for 4 hours.[18]

-

Wash the cells thoroughly with serum-free medium to remove extracellular bacteria.

-

Add fresh medium containing the desired concentrations of LeuRS-IN-1. Include a no-drug control.

-

Incubate for a set period (e.g., 3-6 days), replacing the drug-containing medium as needed.[20]

-

At the end of the treatment period, wash the cells, then lyse them with a gentle detergent or sterile water to release the intracellular bacteria.

-

Prepare serial dilutions of the lysate and plate on 7H11 agar.

-

Incubate plates for 3-4 weeks at 37°C and count the CFU to determine the reduction in bacterial load compared to the untreated control.

-

In Vivo Efficacy in Murine Models

Mouse models are critical for evaluating the in vivo efficacy of anti-TB drug candidates.[21][22]

-

Principle: Mice are infected with M.tb to establish either an acute or chronic infection, then treated with the compound. Efficacy is measured by the reduction in bacterial burden in the lungs and spleen.

-

Acute Infection Model:

-

Infect mice (e.g., C57BL/6) via low-dose aerosol with M.tb Erdman strain.[23]

-

Begin treatment 10-13 days post-infection. Administer LeuRS-IN-1 daily by oral gavage (e.g., 100 mg/kg).[8]

-

After the treatment course (e.g., 14 days), euthanize the mice.

-

Aseptically remove, homogenize, and plate serial dilutions of the lungs onto 7H11 agar to determine CFU counts.

-

-

Chronic Infection Model:

-

Establish a chronic infection by starting treatment later, for example, 21 days post-aerosol infection.[8]

-

Administer the drug for a longer duration (e.g., 4-8 weeks) at a potentially different dose (e.g., 33 mg/kg, 5 days/week).[8]

-

Determine CFU counts in both lungs and spleen to assess sterilizing activity.

-

Conclusion and Future Directions

This compound exemplifies a successful application of mechanism-based drug design targeting essential enzymes in M. tuberculosis. Its potent activity is derived from the novel OBORT mechanism, which effectively inhibits protein synthesis with high selectivity for the mycobacterial enzyme.[1][2] The compound demonstrates excellent whole-cell activity, the ability to kill intracellular bacilli, and robust efficacy in both acute and chronic mouse models of TB.[1][8]

The validation of LeuRS as a druggable target and the success of the benzoxaborole scaffold have paved the way for the development of other advanced compounds, such as GSK656 and epetraborole, for mycobacterial infections.[9][24] Future research should focus on optimizing the pharmacokinetic and safety profiles of this chemical class, evaluating its potential in combination regimens to shorten treatment duration, and assessing its efficacy against drug-resistant clinical isolates. The comprehensive methodologies outlined in this guide provide a robust framework for the continued development of LeuRS inhibitors as a new generation of anti-tubercular therapeutics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent anti-tuberculosis agents targeting leucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. publications.ersnet.org [publications.ersnet.org]

- 16. Determination of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 17. In Vitro Activity of 3-Triazeneindoles against Mycobacterium tuberculosis and Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Intracellular growth of Mycobacterium tuberculosis after macrophage cell death leads to serial killing of host cells | eLife [elifesciences.org]

- 20. pak.elte.hu [pak.elte.hu]

- 21. Frontiers | One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics [frontiersin.org]

- 22. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Epetraborole Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Profile of LeuRS-IN-1 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive biochemical characterization of LeuRS-IN-1 hydrochloride, a potent inhibitor of leucyl-tRNA synthetase (LeuRS). The information presented herein is intended to support research and drug development efforts targeting infectious diseases, particularly tuberculosis.

Core Efficacy and Selectivity

This compound has demonstrated potent inhibitory activity against Mycobacterium tuberculosis (M.tb) LeuRS. Its efficacy and selectivity profile are summarized below, providing key quantitative metrics for assessing its potential as a therapeutic agent.

| Target/Assay | Parameter | Value | Reference |

| M. tuberculosis LeuRS | IC50 | 0.06 µM | [1][2][3][4] |

| Kd | 0.075 µM | [1][2][3][4] | |

| M. tuberculosis H37Rv (whole-cell) | MIC | 0.02 µg/mL | [1][4] |

| Human cytoplasmic LeuRS | IC50 | 38.8 µM | [1][2][3][4] |

| HepG2 Protein Synthesis | EC50 | 19.6 µM | [1][2][3][4] |

| HepG2 Cell Toxicity | EC50 | 65.8 µM | [1][4] |

Mechanism of Action: Inhibition of Protein Synthesis

This compound targets leucyl-tRNA synthetase, a crucial enzyme in the bacterial protein synthesis pathway. By inhibiting LeuRS, the compound prevents the attachment of leucine to its corresponding tRNA, thereby halting the elongation of polypeptide chains and ultimately leading to bacterial cell death.

Caption: Mechanism of action of this compound.

Experimental Protocols

Determination of IC50 for M.tb LeuRS

The half-maximal inhibitory concentration (IC50) of this compound against M. tuberculosis LeuRS was determined using a biochemical assay that measures the extent of tRNA aminoacylation.[5]

Materials:

-

M. tuberculosis LeuRS enzyme

-

tRNA specific for leucine

-

L-leucine (radiolabeled or fluorescently tagged)

-

ATP

-

This compound (or other test inhibitors)

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2, 5 mM 2-mercaptoethanol)[5]

-

Precipitating agent (e.g., trichloroacetic acid)

-

Scintillation counter or fluorescence reader

Procedure:

-

Incubation: Increasing concentrations of the inhibitor were incubated with the LeuRS enzyme, tRNA, and L-leucine for a defined period (e.g., 20 minutes) to allow for inhibitor binding.[5]

-

Reaction Initiation: The aminoacylation reaction was initiated by the addition of ATP (e.g., 4 mM).[5]

-

Reaction Quenching: After a specific time (e.g., 7 minutes), the reaction was stopped.[5]

-

Precipitation and Quantification: The enzyme and any charged tRNA were precipitated, and the amount of incorporated L-leucine was quantified to determine the enzyme's activity.[5]

-

Data Analysis: The IC50 values were calculated by fitting the data to a 4-parameter logistic nonlinear regression model.[5]

Caption: Experimental workflow for IC50 determination.

In Vivo Efficacy in Murine Tuberculosis Models

The in vivo efficacy of this compound has been evaluated in both acute and chronic mouse models of tuberculosis, demonstrating a reduction in bacterial load.[1][4]

Animal Model:

Treatment Regimens:

-

Acute Model: Oral administration of this compound (e.g., 100 mg/kg) daily for 14 days, starting 10 days post-infection.[1][4]

-

Chronic Model: Oral administration of this compound (e.g., 33 mg/kg) 5 days a week for 4 weeks, starting 21 days post-infection.[1][4]

Efficacy Endpoint:

-

Reduction in bacterial colony-forming units (CFU) in the lungs and spleen compared to vehicle-treated control groups.[1][4]

Caption: General workflow for in vivo efficacy studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound|CAS 1364683-67-9|DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of LeuRS-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of LeuRS-IN-1 hydrochloride, a potent inhibitor of leucyl-tRNA synthetase (LeuRS). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations to support further investigation and application of this compound.

Core Physicochemical Properties

This compound is a small molecule inhibitor belonging to the benzoxaborole class of compounds.[1][2][3] Its fundamental physicochemical characteristics are summarized in the table below. While specific experimental data for some properties of this compound are not publicly available, information on the general properties of benzoxaboroles has been included to provide context.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 1364683-67-9 | [4][5] |

| Molecular Formula | C₁₀H₁₄BCl₂NO₃ | [4][5] |

| Molecular Weight | 277.94 g/mol | [4][5] |

| Chemical Structure |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> | N/A |

| Appearance | White to off-white solid (presumed) | N/A |

| Solubility | General good water solubility for benzoxaboroles.[3] Specific quantitative data for this compound in water, ethanol, and DMSO is not available in the public domain. Stock solutions are typically prepared in DMSO. | [6][7][8][9] |

| Melting Point | Not publicly available. | N/A |

| Storage and Stability | Store as a powder at -20°C for up to 2 years. In DMSO, stable for 2 weeks at 4°C and for 6 months at -80°C.[4] | [4] |

Biological Activity

This compound is a potent inhibitor of Leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[10] By targeting LeuRS, this compound effectively disrupts the attachment of leucine to its cognate tRNA, leading to a cessation of protein production and subsequent inhibition of cell growth.[10] This mechanism of action makes it a subject of interest for the development of novel antimicrobial and anti-cancer agents.[10]

| Target/Assay | Value | Reference |

| M.tb LeuRS IC₅₀ | 0.06 µM | [5][11][12][13] |

| M.tb LeuRS K_d_ | 0.075 µM | [5][11][12][13] |

| Human cytoplasmic LeuRS IC₅₀ | 38.8 µM | [5][11][12][13] |

| HepG2 Protein Synthesis EC₅₀ | 19.6 µM | [5][11][12][13] |

| M.tb H37Rv MIC | 0.02 µg/mL | [11][12] |

Signaling Pathway Modulation: The mTORC1 Connection

Leucyl-tRNA synthetase (LeuRS) not only plays a canonical role in protein synthesis but also acts as a sensor of intracellular leucine levels, directly influencing the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Inhibition of LeuRS by compounds like this compound is therefore expected to modulate mTORC1 activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Leucyl-tRNA Synthetase (LeuRS) Enzyme Inhibition Assay (Scintillation Proximity Assay)

This protocol is adapted from established scintillation proximity assay (SPA) methods for aminoacyl-tRNA synthetases.[10][14][15][16][17]

Materials:

-

Purified recombinant Leucyl-tRNA synthetase (M.tb or human)

-

[³H]-Leucine

-

Total tRNA

-

ATP

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT)

-

Acidic Stop Solution (e.g., 10% trichloroacetic acid)

-

Yttrium Silicate SPA beads

-

384-well microplates

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Dispense the inhibitor solutions into the wells of a 384-well plate.

-

Add the LeuRS enzyme solution to each well and pre-incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of [³H]-Leucine, total tRNA, and ATP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the acidic stop solution.

-

Add a suspension of yttrium silicate SPA beads to each well.

-

Incubate the plate for at least 30 minutes to allow the beads to settle.

-

Read the plate on a suitable scintillation counter.

-

Analyze the data to determine the IC₅₀ value of this compound.

Binding Affinity (K_d_) Determination (Biolayer Interferometry)

This protocol is based on general principles of biolayer interferometry (BLI) for measuring small molecule-protein interactions.[11][18][19][20][21]

Materials:

-

Biotinylated Leucyl-tRNA synthetase

-

Streptavidin-coated biosensors

-

This compound

-

Kinetics Buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

-

BLI instrument (e.g., Octet system)

-

96-well or 384-well black plates

Protocol:

-

Hydrate the streptavidin biosensors in the kinetics buffer.

-

Immobilize the biotinylated LeuRS onto the biosensors.

-

Establish a baseline reading for the immobilized biosensors in the kinetics buffer.

-

Perform the association step by dipping the biosensors into wells containing various concentrations of this compound.

-

Perform the dissociation step by moving the biosensors back into wells containing only the kinetics buffer.

-

Analyze the resulting sensorgrams to determine the association (k_on_) and dissociation (k_off_) rates.

-

Calculate the equilibrium dissociation constant (K_d_) from the ratio of k_off_ to k_on_.

Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis

This protocol is adapted from standard broth microdilution methods for determining the MIC of anti-tubercular agents.[22][18][19][21][23]

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

This compound

-

96-well microplates

-

Incubator at 37°C

Protocol:

-

Prepare a twofold serial dilution of this compound in 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.

-

Inoculate each well of the microplate with the bacterial suspension.

-

Include appropriate positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

mTORC1 Signaling Pathway Analysis (Western Blotting)

This protocol outlines a general workflow for assessing the impact of this compound on the mTORC1 signaling pathway in a suitable cell line (e.g., HEK293T, A549).[5][13][20][24][25][26]

Materials:

-

HEK293T or A549 cells

-

Complete growth medium

-

Amino acid-free medium

-

This compound

-

Leucine

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Culture cells to 70-80% confluency.

-

Starve cells of amino acids by incubating in amino acid-free medium for 1-2 hours.

-

Treat the starved cells with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulate the cells with leucine for 30 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation status of S6K and 4E-BP1.

Forced Degradation Studies

While specific forced degradation data for this compound is not available, a general protocol for stress testing of small molecules is provided below. Such studies are crucial for understanding the intrinsic stability of a compound and for the development of stability-indicating analytical methods.[4][12][23][27][28]

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat at 80°C.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Expose aliquots of the stock solution to the different stress conditions for various time points.

-

At each time point, neutralize the acidic and basic samples.

-

Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection, to quantify the remaining parent compound and detect the formation of degradation products.

This technical guide provides a foundational understanding of the physicochemical and biological properties of this compound. The detailed protocols and visualizations are intended to facilitate further research and development of this promising therapeutic candidate. It is important to note that some of the specific physicochemical data for this compound are not publicly available and would need to be determined experimentally.

References

- 1. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. enamine.net [enamine.net]

- 4. biomedres.us [biomedres.us]

- 5. mTOR Inhibition Restores Amino Acid Balance in Cells Dependent on Catabolism of Extracellular Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry [bio-protocol.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A homogeneous method to measure aminoacyl-tRNA synthetase aminoacylation activity using scintillation proximity assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Scintillation Proximity Assays | Revvity [revvity.com]

- 17. researchgate.net [researchgate.net]

- 18. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cmi.hms.harvard.edu [cmi.hms.harvard.edu]

- 21. gatorbio.com [gatorbio.com]

- 22. researchgate.net [researchgate.net]

- 23. forced degradation study: Topics by Science.gov [science.gov]

- 24. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mTOR Repression in Response to Amino Acid Starvation Promotes ECM Degradation Through MT1‐MMP Endocytosis Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 28. asianjpr.com [asianjpr.com]

LeuRS-IN-1 Hydrochloride: A Technical Guide to a Novel Protein Synthesis Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of LeuRS-IN-1 hydrochloride as a chemical probe for studying protein synthesis. Leucyl-tRNA synthetase (LeuRS), the target of this inhibitor, is a critical enzyme in the translation process, responsible for attaching leucine to its cognate tRNA. Beyond this canonical function, LeuRS has emerged as a key sensor of intracellular leucine levels, playing a crucial role in the mTORC1 signaling pathway, a central regulator of cell growth and metabolism. This compound, a potent and selective inhibitor of Mycobacterium tuberculosis LeuRS (M.tb LeuRS), offers a valuable tool to dissect these processes.

Core Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity across different targets and cellular contexts.

| Target Enzyme | Assay Type | Parameter | Value | Reference |

| M. tuberculosis LeuRS (M.tb LeuRS) | Enzyme Inhibition | IC50 | 0.06 µM | [1][2] |

| M. tuberculosis LeuRS (M.tb LeuRS) | Binding Affinity | Kd | 0.075 µM | [1][2] |

| Human Cytoplasmic LeuRS | Enzyme Inhibition | IC50 | 38.8 µM | [1][2] |

Table 1: In Vitro Enzymatic Activity of this compound. This table highlights the potent and selective inhibition of the bacterial enzyme over its human counterpart.

| Cell Line | Assay Type | Parameter | Value | Treatment Duration | Reference |

| HepG2 | Protein Synthesis Inhibition | EC50 | 19.6 µM | Not Specified | [1][2] |

| HepG2 | Cytotoxicity | EC50 | 65.8 µM | 48 hours | [2] |

Table 2: Cellular Activity of this compound. This data demonstrates the compound's ability to inhibit protein synthesis in a human cell line and its corresponding cytotoxic effect.

| M. tuberculosis Strain | Assay Type | Parameter | Value | Reference |

| H37Rv | Whole-cell bacterial growth | MIC | 0.02 µg/mL | [2] |

Table 3: Antimicrobial Activity of this compound. This table shows the minimum inhibitory concentration (MIC) against a virulent strain of M. tuberculosis.

| Mouse Model of Tuberculosis | Dosing Regimen | Outcome | Reference |

| Acute Infection | 100 mg/kg, orally, daily for 14 days | Reduced lung colony-forming units (CFU) | [2] |

| Chronic Infection | 33 mg/kg, orally, 5 days a week for 4 weeks | Reduced lung and spleen CFU | [2] |

Table 4: In Vivo Efficacy of this compound. This table summarizes the compound's effectiveness in animal models of tuberculosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Protocol 1: M. tuberculosis LeuRS (M.tb LeuRS) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against M.tb LeuRS.

Materials:

-

Purified M.tb LeuRS enzyme

-

This compound

-

tRNA specific for leucine (tRNALeu)

-

L-leucine

-

ATP

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2)

-

Radioactively labeled L-leucine (e.g., [3H]-L-leucine)

-

Scintillation vials and fluid

-

Filter paper and precipitation solution (e.g., 5% trichloroacetic acid)

Procedure:

-

Prepare a reaction mixture containing M.tb LeuRS enzyme, tRNALeu, and L-leucine (including a tracer amount of radioactively labeled L-leucine) in the reaction buffer.

-

Add varying concentrations of this compound to the reaction mixture and incubate for a pre-determined time (e.g., 20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the aminoacylation reaction by adding ATP (e.g., to a final concentration of 4 mM).

-

Allow the reaction to proceed for a specific time (e.g., 7 minutes) at 37°C.

-

Stop the reaction by spotting the mixture onto filter paper and immediately immersing it in a cold precipitation solution to precipitate the tRNA and any attached radioactive leucine.

-

Wash the filter papers to remove any unincorporated radioactive leucine.

-

Place the dried filter papers in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity using a scintillation counter.

-

Calculate the percentage of enzyme inhibition for each concentration of this compound compared to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic nonlinear regression model.

Protocol 2: Protein Synthesis Inhibition Assay in HepG2 Cells

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of protein synthesis in a cellular context.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., EMEM supplemented with 10% FBS)

-

This compound

-

Radioactively labeled amino acid (e.g., [35S]-methionine or [3H]-leucine)

-

Lysis buffer

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

During the last part of the treatment period, add a radioactively labeled amino acid to the culture medium and incubate to allow for its incorporation into newly synthesized proteins.

-

Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radioactive amino acids.

-

Lyse the cells using a suitable lysis buffer.

-

Precipitate the proteins from the cell lysate using TCA.

-

Collect the protein precipitate by centrifugation or filtration.

-

Wash the precipitate to remove any remaining free radioactive amino acids.

-

Quantify the amount of radioactivity in the protein precipitate using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to a vehicle-treated control.

-

Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay in HepG2 Cells

Objective: To assess the cytotoxic effect of this compound on HepG2 cells.

Materials:

-

HepG2 cells

-

Cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP levels like CellTiter-Glo)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed HepG2 cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and grow overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48 hours).

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability for each treatment condition relative to untreated control cells.

-

Determine the EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting cell viability against the compound concentration.

Visualizations

The following diagrams illustrate key concepts related to the function and study of this compound.

Caption: Mechanism of Action of this compound.

Caption: Role of LeuRS in the mTORC1 Signaling Pathway.

Caption: Experimental Workflow for Characterizing this compound.

References

Structural Analysis of LeuRS-IN-1 Hydrochloride Binding to Leucyl-tRNA Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biochemical interactions between the inhibitor LeuRS-IN-1 hydrochloride and its target, Leucyl-tRNA Synthetase (LeuRS), with a primary focus on the enzyme from Mycobacterium tuberculosis (M. tb). This document outlines the key quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental processes.

Introduction

Leucyl-tRNA Synthetase (LeuRS) is a vital enzyme in protein synthesis, responsible for the specific attachment of leucine to its cognate tRNA. This function is critical for the viability of all living organisms, making LeuRS an attractive target for the development of novel antimicrobial agents. This compound is a potent inhibitor of M. tb LeuRS, demonstrating significant promise in the field of anti-tuberculosis drug discovery. Understanding the precise mechanism of binding and the structural basis of this inhibition is paramount for the rational design of more effective therapeutics.

Quantitative Binding and Activity Data

The inhibitory potency and binding affinity of this compound against M. tb LeuRS and its selectivity over human LeuRS have been quantified through various biochemical and cellular assays. The key data are summarized in the table below.

| Target/System | Parameter | Value | Reference |

| M. tuberculosis LeuRS | IC50 | 0.06 µM | [1] |

| M. tuberculosis LeuRS | Kd | 0.075 µM | [1] |

| Human cytoplasmic LeuRS | IC50 | 38.8 µM | [1] |

| M. tuberculosis H37Rv (whole cell) | MIC | 0.02 µg/mL | [1] |

| HepG2 protein synthesis | EC50 | 19.6 µM | [1] |

| HepG2 cell toxicity (48h) | EC50 | 65.8 µM | [1] |

Experimental Protocols

This section details the methodologies employed to determine the quantitative data and to elucidate the structural basis of this compound binding to LeuRS.

Synthesis of this compound

While the specific synthesis protocol for the hydrochloride salt is not detailed in the primary literature, the synthesis of the parent 3-aminomethyl benzoxaborole compounds is described. A general synthetic scheme is outlined below.

Caption: General synthesis workflow for 3-aminomethyl benzoxaboroles and subsequent salt formation.

A detailed, analogous synthesis involves mixing the starting (2-formylphenyl)boronic acid with the corresponding amine at room temperature in a solvent like diethyl ether[2]. The hydrochloride salt can then be formed by treating the purified product with a solution of hydrogen chloride in a suitable solvent.

Expression and Purification of M. tuberculosis LeuRS

The editing domain of M. tb LeuRS (residues G309 to I513) is typically used for structural and initial binding studies.

Caption: Workflow for the expression and purification of the M. tuberculosis LeuRS editing domain.

The protocol involves cloning the gene fragment into an expression vector (e.g., pETM-11 with an N-terminal hexa-histidine tag), expressing the protein in E. coli, and purifying it using nickel affinity chromatography[3]. The purified protein is then stored in a suitable buffer for subsequent experiments[3].

LeuRS Enzymatic Assay (IC50 Determination)

The inhibitory activity of this compound is determined by measuring the aminoacylation of tRNALeu.

Caption: Workflow for the LeuRS aminoacylation assay to determine IC50 values.

This assay measures the incorporation of a radiolabeled amino acid ([14C]-Leucine) into tRNA. The reaction mixture contains buffer, salts, ATP, the radiolabeled amino acid, tRNA, and the LeuRS enzyme. The inhibitor is added at varying concentrations, and the amount of radiolabeled leucyl-tRNA formed is quantified by scintillation counting after precipitation[4].

Surface Plasmon Resonance (SPR) for Kd Determination

SPR is employed to measure the binding kinetics and affinity (Kd) of this compound to LeuRS.

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis of inhibitor binding.

In a typical SPR experiment, the LeuRS enzyme is immobilized on a sensor chip. Solutions of this compound at various concentrations are then flowed over the chip surface. The binding and dissociation are monitored in real-time by measuring changes in the refractive index at the surface. The resulting sensorgrams are then fitted to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

X-ray Crystallography

X-ray crystallography provides a high-resolution three-dimensional structure of the LeuRS-inhibitor complex, revealing the precise binding mode.

Caption: Workflow for determining the crystal structure of the LeuRS-inhibitor complex.

For crystallization, the purified LeuRS editing domain is incubated with the inhibitor and a nucleotide such as AMP to form a stable ternary complex. Crystallization is typically achieved using vapor diffusion methods. The resulting crystals are then subjected to X-ray diffraction, and the collected data are used to solve and refine the three-dimensional structure of the complex[3].

Structural Basis of Inhibition

Although a specific PDB entry for the M. tb LeuRS in complex with LeuRS-IN-1 is not publicly available, structural data from a closely related benzoxaborole inhibitor (PDB ID: 5AGR) provides significant insights into the binding mechanism[2].

These inhibitors employ an "oxaborole tRNA-trapping" (OBORT) mechanism. The boron atom of the benzoxaborole ring forms a covalent adduct with the 2' and 3'-hydroxyl groups of the terminal adenosine of tRNALeu. This adduct is stabilized within the editing site of LeuRS, effectively trapping the tRNA in a non-productive conformation and inhibiting the overall aminoacylation cycle.

The following diagram illustrates the key interactions within the editing site based on the structure of the M. tb LeuRS editing domain in complex with a benzoxaborole-AMP adduct (PDB: 5AGR).

Caption: Key interactions of a benzoxaborole-AMP adduct in the M. tb LeuRS editing site.

Residues such as Tyrosine 435 and Aspartate 450 play a crucial role in stabilizing the adduct within the editing site. Serine 311 interacts with the phosphate group of the AMP moiety, further anchoring the trapped complex[3]. It is highly probable that this compound engages in a similar set of interactions, with the specific substitutions on the benzoxaborole ring influencing the potency and selectivity of the inhibitor.

Conclusion

This compound is a potent inhibitor of Mycobacterium tuberculosis LeuRS that operates through a tRNA-trapping mechanism within the enzyme's editing site. The structural and biochemical data presented in this guide provide a comprehensive overview of its binding characteristics. This information is invaluable for the further development of this and related compounds as potential therapeutics for tuberculosis and other infectious diseases. Future work should focus on obtaining the high-resolution crystal structure of the M. tb LeuRS in complex with LeuRS-IN-1 to further refine our understanding of its specific molecular interactions and guide future drug design efforts.

References

- 1. an2therapeutics.com [an2therapeutics.com]

- 2. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

The Initial Screening and Identification of LeuRS-IN-1 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening and identification of LeuRS-IN-1 hydrochloride, a potent inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase (M.tb LeuRS). This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its evaluation.

Introduction to Leucyl-tRNA Synthetase as a Drug Target

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code. They catalyze the attachment of specific amino acids to their cognate tRNAs, a critical step in protein biosynthesis.[1] The structural differences between prokaryotic and eukaryotic aaRSs make them attractive targets for the development of novel antimicrobial agents with high selectivity.[1] Leucyl-tRNA synthetase (LeuRS), in particular, has been a focus of drug discovery efforts due to its essential role in bacterial viability.[1]

This compound is an orally active small molecule inhibitor that specifically targets M.tb LeuRS, demonstrating potent antitubercular activity.[2] Its mechanism of action involves the inhibition of protein synthesis, leading to bacterial growth arrest and cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro and in vivo activities.

Table 1: In Vitro Inhibitory Activity of this compound [2][3]

| Parameter | Target/Cell Line | Value |

| IC50 | M. tuberculosis LeuRS | 0.06 µM |

| Human cytoplasmic LeuRS | 38.8 µM | |

| Kd | M. tuberculosis LeuRS | 0.075 µM |

| EC50 | HepG2 Protein Synthesis Inhibition | 19.6 µM |

| HepG2 Cell Toxicity (48h) | 65.8 µM | |

| MIC | M. tuberculosis H37Rv | 0.02 µg/mL |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis [2][3]

| Mouse Model | Dosage and Administration | Outcome |

| Acute TB | 100 mg/kg, orally, daily for 14 days | Reduced lung CFU |

| Chronic TB | 33 mg/kg, orally, 5 days/week for 4 weeks | Reduced lung and spleen CFU |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the initial screening and identification of this compound.

Target-Based Screening: M. tuberculosis LeuRS Aminoacylation Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of M.tb LeuRS. The protocol is based on measuring the incorporation of a radiolabeled amino acid into its cognate tRNA.[4]

Materials:

-

Recombinant M. tuberculosis LeuRS

-

Total tRNA from M. tuberculosis

-

¹⁴C-labeled L-leucine

-

ATP (Adenosine triphosphate)

-

Reaction Buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

Filter paper discs

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and ¹⁴C-labeled L-leucine.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding recombinant M.tb LeuRS and total M. tuberculosis tRNA.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by spotting the mixture onto filter paper discs and immersing them in cold 5% TCA.

-

Wash the filter discs with cold 5% TCA and then with ethanol to remove unincorporated ¹⁴C-L-leucine.

-

Dry the filter discs and place them in vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Cellular Assay: Protein Synthesis Inhibition in HepG2 Cells

This assay assesses the effect of the compound on protein synthesis in a human cell line to evaluate its potential off-target effects.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

³⁵S-methionine

-

This compound

-

Lysis buffer

-

TCA

-

Scintillation counter

Protocol:

-

Culture HepG2 cells in 96-well plates to a desired confluency.

-

Treat the cells with varying concentrations of this compound for a predetermined time.

-

Add ³⁵S-methionine to the cell culture medium and incubate to allow for incorporation into newly synthesized proteins.[5]

-

Wash the cells with PBS to remove unincorporated ³⁵S-methionine.

-

Lyse the cells using a suitable lysis buffer.

-

Precipitate the proteins using TCA.

-

Collect the precipitated proteins on filter paper and wash with ethanol.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Determine the EC50 for protein synthesis inhibition by analyzing the dose-response curve.

Cytotoxicity Assessment: HepG2 Cell Viability Assay

This assay evaluates the toxicity of the compound on human cells. The MTT assay is a common method for this purpose.[6][7][8]

Materials:

-

HepG2 cells

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plate reader

Protocol:

-

Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 hours).[6]

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.[8]

-

Add the solubilization solution to dissolve the formazan crystals.[8]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the EC50 for cell toxicity from the dose-response curve.

Whole-Cell Activity: Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This assay determines the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound

-

96-well microplates

-

Resazurin or other viability indicators

Protocol:

-

Prepare a serial dilution of this compound in the 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for a period sufficient for visible growth in the control wells (typically 7-14 days).

-

Assess bacterial growth by visual inspection or by adding a viability indicator like resazurin, which changes color in the presence of metabolically active bacteria.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This experiment evaluates the therapeutic efficacy of the compound in a living organism infected with M. tuberculosis.

Materials:

-

BALB/c or other suitable mouse strain

-

M. tuberculosis Erdman or H37Rv strain

-

Aerosol infection chamber

-

This compound formulation for oral administration

-

Equipment for euthanasia and organ harvesting

-

Homogenizer

-

Middlebrook 7H10 or 7H11 agar plates

Protocol:

-

Infect mice with a low-dose aerosol of M. tuberculosis to establish a lung infection.[9]

-

After a set period to allow the infection to establish (e.g., 10 days for an acute model or several weeks for a chronic model), begin treatment with this compound.[2][3]

-

Administer the compound orally at a predetermined dose and schedule (e.g., 100 mg/kg daily for an acute model).[2][3]

-

Include a vehicle-treated control group and potentially a positive control group treated with a known anti-TB drug.

-

At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.

-

Homogenize the organs in a sterile saline solution.

-

Plate serial dilutions of the homogenates on Middlebrook agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

-

Compare the CFU counts between the treated and control groups to assess the in vivo efficacy of the compound.

Visualizations

The following diagrams illustrate key pathways and workflows described in this guide.

Caption: Mechanism of Action of this compound.

Caption: In Vitro Screening Cascade for LeuRS Inhibitors.

Caption: Workflow for In Vivo Efficacy Testing in a Mouse Model.

References

- 1. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of novel Mycobacterium tuberculosis leucyl-tRNA synthetase inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. esmed.org [esmed.org]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LeuRS-IN-1 Hydrochloride in the Inhibition of Aminoacyl-tRNA Synthetases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoacyl-tRNA synthetases (aaRSs) are indispensable enzymes in protein biosynthesis, catalyzing the crucial step of attaching amino acids to their cognate tRNAs. This vital role makes them attractive targets for the development of novel antimicrobial and therapeutic agents. LeuRS-IN-1 hydrochloride has emerged as a potent and selective inhibitor of leucyl-tRNA synthetase (LeuRS), particularly from Mycobacterium tuberculosis (M.tb). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, inhibitory activity, and its impact on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction to Aminoacyl-tRNA Synthetases and this compound

Aminoacyl-tRNA synthetases ensure the fidelity of protein translation by correctly charging tRNAs with their corresponding amino acids.[1][2] This process is fundamental for cellular viability, and its inhibition can lead to the cessation of protein synthesis and subsequent cell death.[3][4] The structural differences between prokaryotic and eukaryotic aaRSs offer a window for the development of selective inhibitors with minimal off-target effects in humans.[3]

This compound is a potent, orally active inhibitor of M.tb LeuRS.[5][6] It demonstrates significant selectivity for the mycobacterial enzyme over its human cytoplasmic counterpart, highlighting its potential as a therapeutic agent against tuberculosis.[5][6][7]

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been characterized through various in vitro and cell-based assays. The key quantitative data are summarized in the tables below for easy comparison.

| Target Enzyme/Process | Parameter | Value | Reference |

| M. tuberculosis LeuRS (M.tb LeuRS) | IC50 | 0.06 µM | [5][6][7] |

| M. tuberculosis LeuRS (M.tb LeuRS) | Kd | 0.075 µM | [5][6][7] |

| Human cytoplasmic LeuRS | IC50 | 38.8 µM | [5][6][7] |

| HepG2 Protein Synthesis | EC50 | 19.6 µM | [5][6][7] |

| HepG2 Cell Toxicity (48h) | EC50 | 65.8 µM | [5][7] |

| M. tuberculosis H37Rv (in vitro) | MIC | 0.02 µg/mL | [5][7] |

| Table 1: In Vitro and Cellular Activity of this compound. |

| Animal Model | Dosing Regimen | Outcome | Reference |

| Acute Tuberculosis (TB) Mice | 100 mg/kg, orally, daily for 14 days | Reduced lung CFU value | [5][7] |

| Chronic Tuberculosis (TB) Mice | 33 mg/kg, orally, 5 days a week for 4 weeks | Reduced lung and spleen CFU values | [5][7] |

| Table 2: In Vivo Efficacy of this compound. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

LeuRS Enzyme Inhibition Assay (Representative Protocol)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against M.tb LeuRS.

Materials:

-

Purified recombinant M.tb LeuRS

-

L-Leucine

-

ATP

-

tRNALeu

-

[3H]-L-Leucine

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

Scintillation cocktail and vials

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-Leucine, ATP, tRNALeu, and [3H]-L-Leucine.

-

Serially dilute this compound in DMSO and then in assay buffer to the desired concentrations.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.

-

Initiate the reaction by adding purified M.tb LeuRS to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the precipitated tRNA.

-

Wash the filters to remove unincorporated [3H]-L-Leucine.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Kd Determination (Representative Protocol)

This protocol outlines the determination of the dissociation constant (Kd) for the binding of this compound to M.tb LeuRS.

Materials:

-

Purified recombinant M.tb LeuRS

-

This compound

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

-

Isothermal titration calorimeter

Procedure:

-

Dialyze the purified M.tb LeuRS against the ITC buffer.

-

Dissolve this compound in the same ITC buffer.

-

Degas both the protein and inhibitor solutions.

-

Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform a series of injections of the inhibitor into the protein solution.

-

Record the heat changes associated with each injection.

-

Integrate the raw data to obtain the heat released or absorbed per injection.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, enthalpy of binding (ΔH), and stoichiometry (n).

In Vivo Efficacy in a Mouse Model of Tuberculosis (Representative Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of chronic tuberculosis.

Materials:

-

BALB/c mice

-

Mycobacterium tuberculosis H37Rv

-

Aerosol infection chamber

-

This compound formulation for oral gavage

-

7H11 agar plates

Procedure:

-

Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection.

-

After a pre-determined period (e.g., 21 days) to allow the infection to establish, randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and frequency to the treatment group. The control group receives the vehicle.

-

Monitor the health and body weight of the mice throughout the treatment period.

-

At the end of the treatment period (e.g., 4 weeks), euthanize the mice.

-

Aseptically remove the lungs and spleen.

-

Homogenize the organs in sterile saline.

-

Plate serial dilutions of the homogenates on 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

-

Compare the CFU counts between the treated and control groups to assess the efficacy of the compound.

Cell-Based Protein Synthesis Inhibition Assay (Representative Protocol)

This protocol details a method to measure the effect of this compound on protein synthesis in a human cell line, such as HepG2.

Materials:

-

HepG2 cells

-

Complete cell culture medium

-

L-methionine-free medium

-

[35S]-methionine

-

This compound

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

-

Wash the cells and incubate them in L-methionine-free medium for a short period to deplete endogenous methionine.

-

Treat the cells with various concentrations of this compound for a defined time.

-

Add [35S]-methionine to each well and incubate to allow for incorporation into newly synthesized proteins.

-

Wash the cells with ice-cold PBS.

-

Precipitate the proteins by adding cold 10% TCA.

-

Wash the precipitate to remove unincorporated [35S]-methionine.

-

Solubilize the protein precipitate in a suitable buffer.

-

Measure the radioactivity of the solubilized proteins using a scintillation counter.

-

Determine the EC50 value by plotting the percentage of protein synthesis inhibition against the inhibitor concentration.

Signaling Pathways and Visualizations